molecular formula C21H17NO3 B374087 2-benzoyl-N-(4-methoxyphenyl)benzamide

2-benzoyl-N-(4-methoxyphenyl)benzamide

Cat. No.: B374087
M. Wt: 331.4g/mol
InChI Key: IUEGFBAWSSMXSL-UHFFFAOYSA-N
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Description

2-Benzoyl-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzoyl group (C₆H₅CO-) attached to an N-(4-methoxyphenyl)benzamide scaffold. This compound features a methoxy (-OCH₃) substituent on the para position of the phenyl ring attached to the amide nitrogen. The methoxy group in this compound is critical for modulating electronic and steric properties, influencing both reactivity and biological interactions .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4g/mol

IUPAC Name

2-benzoyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H17NO3/c1-25-17-13-11-16(12-14-17)22-21(24)19-10-6-5-9-18(19)20(23)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)

InChI Key

IUEGFBAWSSMXSL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Trends :

  • Methoxy Substitution : Enhances antioxidant activity (e.g., H10 ) and stabilizes enzyme-inhibitor interactions (e.g., sulfamoyl derivatives ).
  • Electron-Withdrawing Groups (NO₂, Cl, Br): Improve enzyme inhibition (e.g., 4MNB ) but may reduce solubility.
  • Side Chains (e.g., diethylamino): Increase antifibrillatory potency by enhancing membrane permeability .
Pharmacological and Physicochemical Comparisons
  • Enzyme Inhibition: Sulfamoyl derivatives (e.g., 3f, 3j) inhibit h-NTPDases2 at sub-micromolar IC₅₀ values, attributed to the sulfamoyl group’s hydrogen-bonding capacity .
  • Antioxidant Activity :
    • Methoxy-substituted benzamides (e.g., H10) outperform hydroxyl analogs due to the methoxy group’s electron-donating effects, which stabilize radical intermediates .
  • Solubility and Bioavailability :
    • Compounds with polar substituents (e.g., -SO₂NH₂ in 3f ) exhibit higher aqueous solubility than halogenated analogs (e.g., 4MNB ).

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